2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound is a synthetic small molecule featuring a central 1H-imidazole ring substituted at positions 1 and 5 with 4-(difluoromethoxy)phenyl and 3-nitrophenyl groups, respectively. A thioether linkage connects the imidazole core to an acetamide moiety, which is further substituted with a 5-methylisoxazol-3-yl group. The 3-nitrophenyl group introduces strong electron-withdrawing properties, enhancing binding interactions, while the difluoromethoxy substituent improves metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O5S/c1-13-9-19(27-34-13)26-20(30)12-35-22-25-11-18(14-3-2-4-16(10-14)29(31)32)28(22)15-5-7-17(8-6-15)33-21(23)24/h2-11,21H,12H2,1H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWOLGKBBMEFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 363.34 g/mol. The structure features an imidazole ring, difluoromethoxy and nitrophenyl substituents, and a thioether linkage, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : Achieved through condensation reactions involving appropriate aldehydes or ketones.
- Thioether Formation : Introduction of the thio group via nucleophilic substitution using thiols.
- Functionalization : Electrophilic aromatic substitution is used to introduce the difluoromethoxy and nitro groups.
Biological Activities
Research has shown that compounds with similar structures exhibit a range of biological activities, including:
Anticancer Activity
A study indicated that derivatives of imidazole, particularly those with nitrophenyl groups, demonstrated significant anticancer activity against various cancer cell lines. For instance, compounds similar to our target compound showed IC50 values in the micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines .
Antimicrobial Activity
Imidazole derivatives have also been evaluated for their antimicrobial properties. A series of benzimidazole derivatives were tested, revealing promising activity against several bacterial strains. The presence of electron-withdrawing groups like nitro and difluoromethoxy enhances their antimicrobial potency .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored. Compounds with similar imidazole structures were found to inhibit acetylcholinesterase (AChE), which is relevant in treating neurological disorders .
Case Studies
Several studies highlight the biological activities associated with compounds structurally related to 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide:
- Anticancer Efficacy : A derivative was shown to inhibit cancer cell proliferation with an IC50 value of 6.2 μM against HCT-116 cells, suggesting that modifications to the imidazole core can enhance anticancer properties .
- Antimicrobial Screening : Another study reported that imidazole derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development in pharmaceutical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Key Research Findings
- Docking Studies : Analogous compounds (e.g., 9c in ) show distinct binding poses in enzyme active sites, with bromophenyl substituents favoring hydrophobic pockets .
- Metabolic Stability : Difluoromethoxy and trifluoromethoxy groups reduce oxidative metabolism compared to methoxy analogs, as evidenced in cytochrome P450 assays .
- Anti-inflammatory Activity : Fluorophenyl and nitrophenyl substituents in imidazole derivatives demonstrate COX-2 inhibition (IC₅₀: 0.2–1.8 μM), with nitro groups showing superior efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
